molecular formula C8H8BrN3O B2639756 (1S)-2-azido-1-(3-bromophenyl)ethanol CAS No. 1567910-61-5

(1S)-2-azido-1-(3-bromophenyl)ethanol

Cat. No.: B2639756
CAS No.: 1567910-61-5
M. Wt: 242.076
InChI Key: UCPQHFRJCZVWHZ-MRVPVSSYSA-N
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Description

(1S)-2-azido-1-(3-bromophenyl)ethanol is an organic compound characterized by the presence of an azido group (-N₃) and a bromophenyl group attached to an ethanol backbone

Scientific Research Applications

(1S)-2-azido-1-(3-bromophenyl)ethanol has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s azido group can be used in click chemistry to create bioactive molecules.

    Biological Studies: It can be used to study the effects of azido and bromophenyl groups on biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Safety and Hazards

When handling “(1S)-1-(3-bromophenyl)ethanol”, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. All sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-azido-1-(3-bromophenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-bromobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Azidation: The hydroxyl group is then converted to an azido group using a reagent like sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S)-2-azido-1-(3-bromophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of 2-azido-1-(3-bromophenyl)acetone

    Reduction: Formation of 2-amino-1-(3-bromophenyl)ethanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of (1S)-2-azido-1-(3-bromophenyl)ethanol involves its functional groups:

    Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole rings.

    Bromophenyl Group:

    Hydroxyl Group: The hydroxyl group can be involved in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-azido-1-(3-bromophenyl)ethanol is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(1S)-2-azido-1-(3-bromophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPQHFRJCZVWHZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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